5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester
Description
Isopropyl Group at Position 5
- Steric Influence : The branched isopropyl group (C3H7) at position 5 imposes a van der Waals radius of ~2.1 Å, reducing rotational freedom and favoring a planar ring conformation to minimize steric clashes.
- Electronic Effects : As a weak electron-donating group (+I effect), the isopropyl substituent increases electron density at position 5, stabilizing electrophilic attacks at adjacent positions. Nuclear Magnetic Resonance (NMR) studies of related compounds show upfield shifts of 0.2–0.5 ppm for protons near electron-donating substituents.
Ethyl Ester at Position 3
- Resonance Stabilization : The ethyl ester (-COOEt) acts as an electron-withdrawing group (-M effect), polarizing the C3-N2 bond and enhancing the ring’s electrophilicity at position 5. Infrared (IR) spectroscopy of similar esters reveals carbonyl stretching frequencies at 1,720–1,750 cm⁻¹, indicative of conjugation with the oxadiazole ring.
- Synthetic Accessibility : Ethyl esters are commonly introduced via cyclization of O-acylamidoximes, as demonstrated in one-pot syntheses using ethyl chloroformate and triethylamine. For example, reaction of 5-isopropylamidoxime with ethyl malonyl chloride yields the target compound in >85% purity under mild conditions.
Table 1: Key Structural Parameters of 5-Isopropyl-oxadiazole-3-carboxylic Acid Ethyl Ester
Regiochemical Isomerism and Tautomerism
Regiochemical isomerism in 1,2,4-oxadiazoles primarily arises from alternative substitution patterns, though the 5-isopropyl-3-ester derivative exhibits limited isomerism due to fixed substituent positions. However, tautomeric equilibria involving proton shifts remain a critical consideration:
- Tautomeric Potential : While 1,2,4-oxadiazoles are less prone to tautomerism than 1,3,4-isomers, computational studies suggest a minor enol-keto equilibrium (<5% population) involving proton transfer from the ester oxygen to N4. Solvent effects modulate this equilibrium; polar aprotic solvents like dimethyl sulfoxide (DMSO) stabilize the keto form by 2–3 kcal/mol compared to the gas phase.
- Regiochemical Stability : The 3,5-disubstitution pattern is thermodynamically favored over 2,4- or 3,4-isomers due to reduced steric strain and enhanced resonance stabilization. For instance, 3,5-disubstituted derivatives exhibit Gibbs free energies 10–15 kcal/mol lower than alternative isomers.
Table 2: Comparative Stability of 1,2,4-Oxadiazole Tautomers
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy in Water |
|---|---|---|
| Keto Form (N4 protonated) | 0.0 (reference) | 0.0 |
| Enol Form (O1 protonated) | +4.2 | +5.8 |
Properties
IUPAC Name |
ethyl 5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-8(11)6-9-7(5(2)3)13-10-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIDNCKZOSKXPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Outline
The typical synthetic route involves:
Preparation of the amidoxime intermediate
- Starting from the corresponding nitrile (e.g., 5-isopropyl nitrile derivative), reaction with hydroxylamine hydrochloride in the presence of a base converts the nitrile to the amidoxime.
Cyclodehydration with an activated carboxylic acid derivative
- The amidoxime is reacted with ethyl chloroformate or ethyl ester derivatives of carboxylic acids under dehydrating conditions to form the oxadiazole ring.
Purification and characterization
- The crude product is purified by recrystallization or chromatography, followed by structural confirmation via NMR, MS, and IR spectroscopy.
Detailed Reaction Conditions and Reagents
Research Findings and Optimization Insights
- Catalyst use: Pyridine or tetrabutylammonium fluoride (TBAF) as catalysts enhance cyclization efficiency and product purity.
- Coupling agents: Carbodiimides such as EDC or DCC facilitate amidoxime coupling with carboxylic acid esters, improving yields and reducing side reactions.
- Solvent choice: Aprotic solvents like dichloromethane or acetonitrile are preferred for cyclization steps to maintain reagent stability and reaction control.
- Temperature control: Moderate temperatures (room temperature to reflux) are crucial; excessive heating can cause oxadiazole ring decomposition.
- Hydrolysis conditions: For ester derivatives, hydrolysis must be carefully controlled to avoid degradation; mild base (NaOH) in methanol at ~50°C for 1 hour is optimal.
Comparative Table of Preparation Methods for 5-Substituted 1,2,4-Oxadiazole Esters
| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Amidoxime cyclization with acyl chlorides | Nitrile, hydroxylamine, ethyl chloroformate | Pyridine, EDC, DCC | Cyclodehydration | High selectivity, moderate yield, mild conditions | Requires careful handling of acyl chlorides |
| Amidoxime with carboxylic acid esters + coupling agents | Amidoxime, ethyl esters, EDC or DCC | Coupling agents | Coupling then cyclization | Avoids corrosive acyl chlorides, scalable | Slightly lower yield, longer reaction times |
| 1,3-Dipolar cycloaddition | Nitriles and nitrile oxides | Various catalysts | Cycloaddition | Alternative route, novel derivatives | Less common, more complex reagents |
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester showed activity against various bacterial strains, making it a candidate for developing new antibiotics .
2. Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, offering a pathway for therapeutic applications in treating inflammatory diseases .
3. Drug Development
The compound's structural features allow for modifications that can enhance its pharmacological profile. It serves as a scaffold for designing new drugs targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders .
Agricultural Science Applications
1. Pesticide Development
This compound has been investigated for its potential as a pesticide. Its efficacy against certain pests has been noted in studies aimed at developing environmentally friendly agricultural chemicals that minimize harm to beneficial insects while effectively controlling pest populations .
2. Plant Growth Regulators
The compound may also play a role in enhancing plant growth and resistance to stressors. Research is ongoing to explore its use as a biostimulant that could improve crop yields under adverse environmental conditions .
Material Science Applications
1. Polymer Chemistry
In material science, the incorporation of oxadiazole units into polymers has been shown to improve thermal stability and mechanical properties. This compound can be used as a monomer or additive in synthesizing high-performance polymers suitable for various industrial applications .
2. Coatings and Adhesives
The compound's chemical stability and resistance to degradation make it a promising candidate for use in coatings and adhesives that require durability under harsh conditions .
Case Studies
Mechanism of Action
The mechanism of action of 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt the function of cellular membranes. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
5-Cyclopropyl-[1,2,4]oxadiazole-3-carboxylic Acid Ethyl Ester
5-(2-Aminoethyl)-[1,2,4]oxadiazole-3-carboxylic Acid Ethyl Ester Hydrochloride
- Substituent: 2-Aminoethyl (charged as hydrochloride).
- Molecular Formula : C₇H₁₂ClN₃O₃ .
- Key Differences: The aminoethyl group introduces basicity and water solubility, making it suitable for pharmaceutical applications as a synthetic intermediate.
Heterocyclic Analogs with Different Cores
5-Pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic Acid Ethyl Ester
Ethyl 5-Cyclopropylisoxazole-3-carboxylate
- Core : Isoxazole (vs. oxadiazole).
- Substituent : Cyclopropyl.
- Molecular Formula: C₉H₁₁NO₃ .
- Key Differences : The isoxazole ring’s oxygen-nitrogen arrangement alters electronic distribution, affecting reactivity in cycloaddition or substitution reactions.
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic Acid Ethyl Ester
- Core : 1,3,4-Oxadiazole (isomer of 1,2,4-oxadiazole).
- Substituent : 3-Nitrophenyl.
- Molecular Formula : C₁₁H₉N₃O₅ .
- Key Differences : The nitro group is electron-withdrawing, enhancing stability and influencing binding in catalytic or medicinal applications.
Comparative Data Table
Key Findings and Implications
- Steric and Electronic Effects : The isopropyl group in the target compound likely increases steric hindrance compared to cyclopropyl or phenyl substituents, affecting binding in enzymatic or receptor-based applications.
- Safety Considerations : Related oxadiazole compounds (e.g., 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid) show acute toxicity and skin irritation hazards, suggesting stringent handling protocols for esters .
Biological Activity
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The unique structural properties of oxadiazoles allow for various modifications that can enhance their pharmacological profiles. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate carboxylic acid derivatives with hydrazine or hydrazones under acidic or basic conditions. The reaction conditions can be optimized to yield high purity and yield of the target compound.
Biological Activity Overview
The biological activities associated with this compound include:
- Antitumor Activity : Compounds containing the oxadiazole moiety have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant antiproliferative activity in studies involving human lung carcinoma (NCI H292), leukemia (HL-60), and colon carcinoma (HT29) cell lines .
- Antimicrobial Properties : Oxadiazoles are known for their antibacterial and antifungal activities. The compound may inhibit bacterial growth and fungal proliferation through various mechanisms, including the disruption of cell wall synthesis and interference with metabolic pathways .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as enzyme inhibitors. For example, they can inhibit DNA topoisomerases and protein kinases, which are crucial for cancer cell proliferation and survival .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through oxidative stress mechanisms that overwhelm cellular defenses .
Case Studies
Recent research has highlighted the efficacy of oxadiazole derivatives in various therapeutic contexts:
-
Antitumor Efficacy : A study evaluated several 1,2,4-oxadiazole compounds against a panel of human cancer cell lines. One derivative exhibited an IC50 value of 19 µM against HL-60 cells, indicating potent cytotoxicity .
Compound Cell Line IC50 (µM) 3c HL-60 42.1 3e HL-60 19.0 3f HL-60 28.0 - Antimicrobial Activity : In another study, a series of oxadiazole derivatives were tested for their antimicrobial properties against common pathogens. The results indicated that certain compounds had significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester, and how do reaction parameters affect yield?
- The synthesis of 1,2,4-oxadiazole derivatives often involves cyclization reactions between amidoximes and activated carbonyl compounds. For example, hydrazine hydrate can react with esters to form hydrazides, which are subsequently cyclized using reagents like acetic anhydride or superacids (e.g., CFSOH) . Reaction temperature, solvent polarity, and stoichiometric ratios of intermediates (e.g., hydrazones) critically influence yield. Optimization of dehydrohalogenation steps (e.g., using NaNH in liquid ammonia at -70°C) may improve efficiency for substituted oxadiazoles .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization of this compound?
- Thin-layer chromatography (TLC) is routinely used to monitor reaction progress and purity . Nuclear magnetic resonance (NMR) spectroscopy (particularly H and C) provides detailed structural insights into substituent positioning and ester functionality. Infrared (IR) spectroscopy confirms functional groups like carbonyl (C=O) and oxadiazole rings. Elemental analysis validates empirical formulas, as demonstrated for analogous triazole esters .
Q. What safety precautions are essential when handling 5-isopropyl-[1,2,4]oxadiazole derivatives in the laboratory?
- Safety data sheets for structurally related oxadiazoles indicate hazards such as skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335). Use of personal protective equipment (PPE), fume hoods, and proper storage at 2–8°C is recommended. Emergency protocols should address accidental ingestion or exposure .
Advanced Research Questions
Q. How can researchers optimize low-yielding dehydrohalogenation steps in the synthesis of 5-substituted 1,2,4-oxadiazoles?
- Di-dehydrobromination of dibromo intermediates (e.g., 5-styryl oxadiazoles) often produces complex mixtures. Systematic screening of bases (e.g., NaNH in NH(liq.) at -70°C vs. t-BuOK in THF) and reaction times can mitigate side reactions. For example, NaNH in liquid ammonia achieves moderate yields (32–54%) for acetylene-substituted oxadiazoles, but higher temperatures reduce efficiency due to oligomerization .
Q. What strategies resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?
- Discrepancies in pharmacological data (e.g., anticancer vs. antimicrobial activity) may arise from variations in substituent electronic effects, assay conditions, or cell line specificity. Cross-validation using standardized bioassays (e.g., enzyme inhibition kinetics or cytotoxicity profiling) and computational docking studies can clarify structure-activity relationships (SARs) .
Q. How does the stability of 5-isopropyl-[1,2,4]oxadiazole esters under acidic or basic conditions impact their applicability in drug discovery?
- Stability studies on analogous compounds (e.g., 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) reveal susceptibility to hydrolysis in extreme pH. Accelerated degradation tests (e.g., 40°C/75% RH) combined with HPLC monitoring can identify decomposition pathways. Formulation strategies, such as prodrug design or ester prodrugs, may enhance metabolic stability .
Q. What role does the isopropyl substituent play in modulating the electronic properties of the 1,2,4-oxadiazole ring?
- Electron-donating groups like isopropyl can alter ring electrophilicity, affecting reactivity in nucleophilic aromatic substitution or electrophilic coupling. Density functional theory (DFT) calculations and Hammett σ correlations provide quantitative insights into substituent effects on ring polarization .
Methodological Notes
- Data Contradiction Analysis : When conflicting synthesis yields arise, compare reaction matrices (e.g., solvent polarity, catalyst loading) using design-of-experiment (DoE) frameworks .
- Advanced Characterization : High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in regiochemistry for isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
